molecular formula C20H27ClO B12617260 4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride CAS No. 917884-31-2

4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride

Cat. No.: B12617260
CAS No.: 917884-31-2
M. Wt: 318.9 g/mol
InChI Key: ZRHXOCFUISIGEQ-UHFFFAOYSA-N
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Description

4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride is an organic compound with the molecular formula C20H27ClO It is a benzoyl chloride derivative, characterized by the presence of a decahydroazulene ring system substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride typically involves the reaction of 4-(2-Propyldecahydroazulen-6-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of the benzoyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient conversion of the starting materials to the desired product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of benzoic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as pyridine or triethylamine.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    Benzyl Alcohols: Formed from reduction reactions.

    Benzoic Acids: Formed from oxidation reactions.

Scientific Research Applications

4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on various substrates, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride is unique due to its decahydroazulene ring system, which imparts distinct steric and electronic properties.

Properties

CAS No.

917884-31-2

Molecular Formula

C20H27ClO

Molecular Weight

318.9 g/mol

IUPAC Name

4-(2-propyl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulen-6-yl)benzoyl chloride

InChI

InChI=1S/C20H27ClO/c1-2-3-14-12-18-10-6-16(7-11-19(18)13-14)15-4-8-17(9-5-15)20(21)22/h4-5,8-9,14,16,18-19H,2-3,6-7,10-13H2,1H3

InChI Key

ZRHXOCFUISIGEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2CCC(CCC2C1)C3=CC=C(C=C3)C(=O)Cl

Origin of Product

United States

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